[2-[(11S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate
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Overview
Description
[2-[(11S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate is a corticosteroid hormone.
Scientific Research Applications
Subheading: Understanding Drug Molecule Action Through Crystal Structure
The crystal structure and electrostatic properties of Prednisolone acetate (a drug belonging to corticosteroids) have been studied using a transferred multipolar atom model. This research helps in understanding the drug molecule's mode of action, particularly for ophthalmic uses. The study reveals the importance of electron-density-derived properties in analyzing the effectiveness of drug molecules like Prednisolone acetate (Shahid et al., 2017).
Carcinogenic Potential and Synthesis
Subheading: Investigating Carcinogenicity through Chemical Synthesis
Research on potentially carcinogenic cyclopenta[a]phenanthrenes has led to the synthesis of various derivatives, such as 15,16-dihydro-17-oxocyclopenta[a]phenanthrene. These studies are crucial in understanding the mechanisms of carcinogenesis and the synthesis process of these compounds, providing insights into their biological activities (Coombs, 1966).
Liver X Receptor Agonists
Subheading: Cholesterol Metabolism Regulation through LXR Agonists
Research involving Liver X receptor (LXR) agonists, crucial for cholesterol metabolism regulation, has used hyodeoxycholic acid as a steroidal scaffold for synthesizing LXR modulators. This study highlights the potential of certain bile acid analogs in treating cardio-and cerebral-vascular diseases, showcasing the diverse applications of these compounds in medical research (Ching, 2013).
In Vitro Metabolism and Carcinogenicity
Subheading: Exploring Carcinogenicity through Metabolic Studies
In vitro metabolic studies of cyclopenta[a]phenanthrenes provide significant insights into their carcinogenic potential. By examining various metabolites produced by these compounds, researchers can better understand the factors influencing their carcinogenicity, thereby contributing to the field of cancer research and prevention (Coombs et al., 1985).
Properties
Molecular Formula |
C21H31O8P |
---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
[2-[(11S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate |
InChI |
InChI=1S/C21H31O8P/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H2,26,27,28)/t14?,15?,16-,18?,19?,20?,21-/m0/s1 |
InChI Key |
BGSOJVFOEQLVMH-QVABZINDSA-N |
Isomeric SMILES |
CC12CCC(=O)C=C1CCC3C2[C@H](CC4(C3CC[C@@]4(C(=O)COP(=O)(O)O)O)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COP(=O)(O)O)O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.